molecular formula C5H3BrFNO B8226580 6-Bromo-4-fluoropyridin-3-ol

6-Bromo-4-fluoropyridin-3-ol

Cat. No.: B8226580
M. Wt: 191.99 g/mol
InChI Key: AQYBZCGGPYNTIK-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoropyridin-3-ol: is a heterocyclic organic compound that features a pyridine ring substituted with bromine and fluorine atoms at the 6th and 4th positions, respectively, and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 4-fluoropyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-fluoropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives .

Scientific Research Applications

Chemistry: 6-Bromo-4-fluoropyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its ability to interact with biological targets through hydrogen bonding and halogen interactions makes it a promising candidate for drug discovery .

Industry: In the materials science industry, this compound is used in the synthesis of advanced materials such as polymers and liquid crystals. Its unique electronic properties contribute to the development of materials with specific optical and electronic characteristics .

Mechanism of Action

Properties

IUPAC Name

6-bromo-4-fluoropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYBZCGGPYNTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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